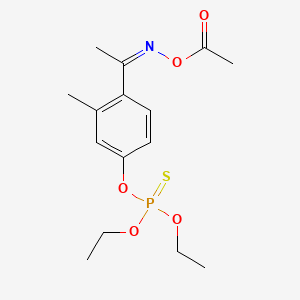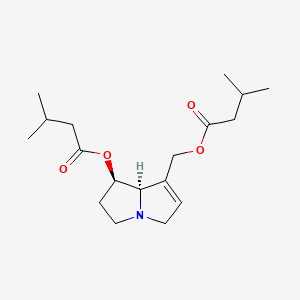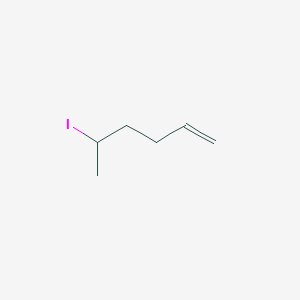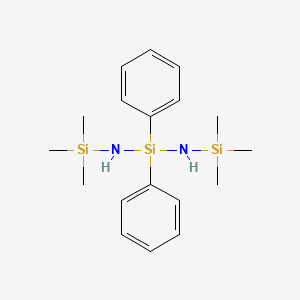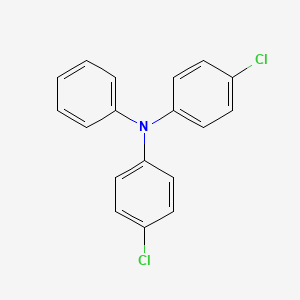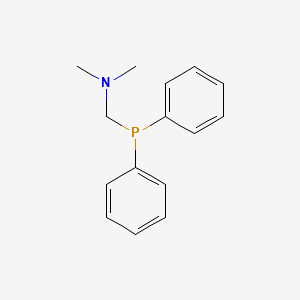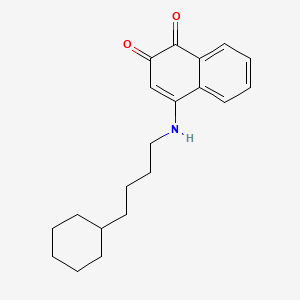
4-(4-Cyclohexylbutylamino)naphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyclohexylbutylamino)naphthalene-1,2-dione is a synthetic organic compound belonging to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclohexylbutylamino)naphthalene-1,2-dione typically involves the reaction of naphthalene-1,2-dione with 4-cyclohexylbutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dichloromethane and bases such as triethylamine. The reaction is usually conducted at room temperature, and the product is purified using standard techniques like column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclohexylbutylamino)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinone derivatives, which can have different biological and chemical properties .
Scientific Research Applications
4-(4-Cyclohexylbutylamino)naphthalene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Cyclohexylbutylamino)naphthalene-1,2-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death. It targets various molecular pathways, including those involved in cell proliferation and apoptosis. The quinone moiety plays a crucial role in its biological activity by participating in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Juglone: A naturally occurring naphthoquinone with antimicrobial and anticancer activities.
Uniqueness
4-(4-Cyclohexylbutylamino)naphthalene-1,2-dione is unique due to its specific structural features, such as the cyclohexylbutylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
23673-43-0 |
|---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(4-cyclohexylbutylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C20H25NO2/c22-19-14-18(16-11-4-5-12-17(16)20(19)23)21-13-7-6-10-15-8-2-1-3-9-15/h4-5,11-12,14-15,21H,1-3,6-10,13H2 |
InChI Key |
FBGBNUHZWSPSIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCNC2=CC(=O)C(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



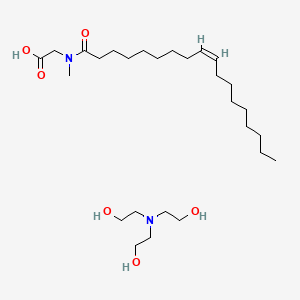

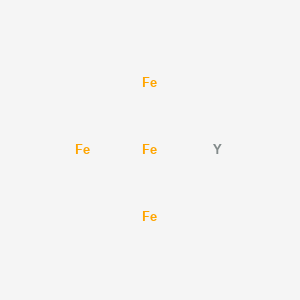
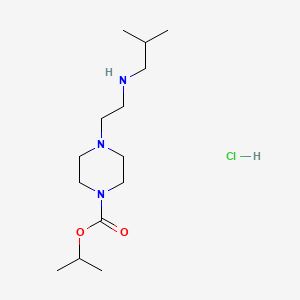
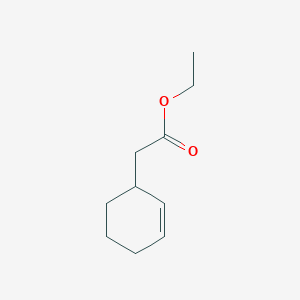
![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)

